molecular formula C18H42P2Pt B14500918 Ditert-butyl(methyl)phosphane;platinum CAS No. 64237-17-8

Ditert-butyl(methyl)phosphane;platinum

Cat. No.: B14500918
CAS No.: 64237-17-8
M. Wt: 515.6 g/mol
InChI Key: GWWVIZXUDRXELW-UHFFFAOYSA-N
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Description

Significance in Organometallic Chemistry and Homogeneous Catalysis

The significance of ditert-butyl(methyl)phosphane platinum complexes in organometallic chemistry and homogeneous catalysis stems from the distinct steric and electronic properties of the phosphine (B1218219) ligand. The two bulky tert-butyl groups create a large steric cone angle around the phosphorus atom, which influences the coordination number and geometry of the platinum center. This steric hindrance can prevent the formation of undesirable polynuclear species and can create a coordinatively unsaturated environment, which is often a prerequisite for catalytic activity.

In homogeneous catalysis, platinum-phosphine complexes are known to catalyze a variety of transformations, including hydrosilylation, hydrogenation, and C-H bond activation. The electron-donating nature of the ditert-butyl(methyl)phosphane ligand increases the electron density on the platinum center, which can facilitate oxidative addition, a key step in many catalytic cycles. The balance between steric bulk and electronic properties makes this ligand a valuable tool for tuning the reactivity and selectivity of platinum catalysts.

Overview of Research Trajectories in Platinum Phosphine Chemistry

Research in the field of platinum phosphine chemistry has evolved from the synthesis and characterization of simple coordination complexes to the development of sophisticated catalysts for complex organic transformations. Early studies focused on understanding the fundamental coordination chemistry of phosphine ligands with platinum in its various oxidation states, primarily Pt(0), Pt(II), and Pt(IV).

More recent research trajectories have been driven by the pursuit of more active, selective, and stable catalysts. This has led to the exploration of a wide array of phosphine ligands with tailored steric and electronic profiles. The investigation of reaction mechanisms, including oxidative addition, reductive elimination, and migratory insertion, involving platinum phosphine complexes remains an active area of research. Computational studies, such as Density Functional Theory (DFT), are increasingly being used to complement experimental findings and to predict the behavior of new catalytic systems.

Detailed Research Findings

While comprehensive studies dedicated solely to a wide range of ditert-butyl(methyl)phosphane platinum complexes are not extensively documented in publicly available literature, valuable insights can be drawn from the characterization of mixed-ligand complexes and by comparison with analogous systems.

The synthesis of simple dichloro-platinum(II) complexes with two ditert-butyl(methyl)phosphane ligands, such as cis-[PtCl₂(P(tBu)₂Me)₂] and trans-[PtCl₂(P(tBu)₂Me)₂], is expected to follow standard procedures for the preparation of platinum-phosphine complexes. Typically, this involves the reaction of a suitable platinum(II) precursor, like K₂[PtCl₄] or [PtCl₂(COD)] (COD = 1,5-cyclooctadiene), with two equivalents of the phosphine ligand. The resulting isomer, cis or trans, is often influenced by reaction conditions and the steric bulk of the phosphine. For very bulky phosphines, the trans isomer is generally favored.

The reactivity of these complexes is anticipated to be rich, with potential for oxidative addition reactions with various substrates, such as alkyl halides and dihydrogen, to form platinum(IV) species. These reactions are fundamental to the catalytic applications of these complexes.

Below are interactive data tables summarizing known structural data for a related complex and expected spectroscopic data for hypothetical, yet plausible, platinum(II) complexes based on trends observed for similar compounds.

Table 1: Structural Data for a Platinum Complex Containing Ditert-butyl(methyl)phosphane

CompoundPt Coordination GeometryKey Bond Distances (Å)Reference
(di-tert-butylmethylphosphane)(η²-di-tert-butylphosphanylphosphinidene)(triphenylphosphane)platinum(0)Square planarP-P distances in the (t)Bu₂PP ligand are in the range of 2.0661(13) to 2.0678(13), indicating multiple bond character. researchgate.net

Table 2: Expected Spectroscopic Data for Ditert-butyl(methyl)phosphane Platinum(II) Complexes

CompoundExpected ³¹P NMR Chemical Shift (δ, ppm)Expected ¹J(Pt-P) Coupling Constant (Hz)Notes
cis-[PtCl₂(P(tBu)₂Me)₂]~ 10-20~ 3500-3800The chemical shift and coupling constant are influenced by the cis geometry and the electron-donating nature of the phosphine.
trans-[PtCl₂(P(tBu)₂Me)₂]~ 20-30~ 2400-2700The larger trans influence of the phosphine ligands compared to chloride typically results in a smaller ¹J(Pt-P) coupling constant compared to the cis isomer.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64237-17-8

Molecular Formula

C18H42P2Pt

Molecular Weight

515.6 g/mol

IUPAC Name

ditert-butyl(methyl)phosphane;platinum

InChI

InChI=1S/2C9H21P.Pt/c2*1-8(2,3)10(7)9(4,5)6;/h2*1-7H3;

InChI Key

GWWVIZXUDRXELW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C)C(C)(C)C.CC(C)(C)P(C)C(C)(C)C.[Pt]

Origin of Product

United States

Synthetic Methodologies for Ditert Butyl Methyl Phosphane Platinum Complexes

Synthesis and Purification of the Ditert-butyl(methyl)phosphane Ligand

The synthesis of tertiary phosphines such as ditert-butyl(methyl)phosphane typically involves the reaction of a Grignard reagent with a suitable chlorophosphine precursor. nih.gov In this case, the synthesis would proceed via the reaction of di-tert-butylchlorophosphine (B1329828) with a methyl Grignard reagent, such as methylmagnesium bromide. This nucleophilic substitution reaction at the phosphorus center yields the desired tertiary phosphine (B1218219).

Reaction Scheme: (CH₃)₃C)₂PCl + CH₃MgBr → (CH₃)₃C)₂PCH₃ + MgBrCl

The reaction is typically carried out in an inert solvent like diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere to prevent oxidation of the phosphine product. The steric bulk of the tert-butyl groups can influence the reaction rate, but the reactivity of the Grignard reagent is generally sufficient to drive the reaction to completion.

Purification of the resulting ditert-butyl(methyl)phosphane is crucial to remove any unreacted starting materials, byproducts such as magnesium salts, and any phosphine oxide formed via oxidation. Standard purification techniques for tertiary phosphines include distillation under reduced pressure, which takes advantage of their volatility. sigmaaldrich.com Given the boiling point of ditert-butyl(methyl)phosphane is 58 °C at 12 mmHg, vacuum distillation is an effective method. sigmaaldrich.com Additionally, recrystallization from a suitable solvent can be employed if the phosphine is a solid at room temperature or to obtain high-purity crystalline material. Care must be taken throughout the purification process to maintain an inert atmosphere to prevent oxidation.

Complexation Routes to Platinum

Once the ditert-butyl(methyl)phosphane ligand is synthesized and purified, it can be coordinated to a platinum center through various synthetic routes. The choice of the platinum precursor and reaction conditions dictates the oxidation state of the platinum in the final complex and its geometry.

Ligand Exchange Reactions (e.g., from phosphanylphosphinidene platinum(0) precursors)

Ligand exchange reactions provide a versatile route to introduce ditert-butyl(methyl)phosphane into the coordination sphere of a platinum(0) center. This can be achieved by reacting a pre-existing platinum(0) complex, such as one containing a phosphanylphosphinidene ligand, with an excess of ditert-butyl(methyl)phosphane. The more strongly coordinating or sterically demanding ditert-butyl(methyl)phosphane can displace a less strongly bound or smaller ligand. For instance, a complex like [(Ph₃P)₂Pt(η²-tBu₂PP)] could potentially undergo ligand exchange with PMe(tBu)₂. The reaction outcome will depend on the relative coordinating strengths and concentrations of the competing phosphine ligands.

Reactions with Platinum(0) Starting Materials (e.g., [PtMe₂(1,5-hexadiene)])

Direct reaction with a platinum(0) precursor is a common method for the synthesis of phosphine-platinum(0) complexes. A starting material like [PtMe₂(1,5-hexadiene)] can be used, where the labile diene ligand is readily displaced by the incoming ditert-butyl(methyl)phosphane ligands. The reaction typically proceeds by adding a stoichiometric amount of the phosphine ligand to a solution of the platinum(0) precursor. The formation of the desired bis(phosphine)platinum(0) complex, [PtMe₂(PMe(tBu)₂)₂], would be driven by the formation of the stronger platinum-phosphine bonds.

Reactions with Platinum(II) Starting Materials (e.g., K₂PtCl₄, Pt(cod)Cl₂)

Platinum(II) complexes of ditert-butyl(methyl)phosphane are readily accessible through reactions with common platinum(II) starting materials.

Using K₂PtCl₄: Potassium tetrachloroplatinate(II) is a water-soluble and convenient starting material. The reaction with two equivalents of ditert-butyl(methyl)phosphane in a suitable solvent, often a biphasic system or an alcohol, leads to the formation of the square planar complex cis-[PtCl₂(PMe(tBu)₂)₂]. nih.govresearchgate.netnih.gov The cis isomer is typically formed initially due to the trans effect of the chloride ligands.

Starting MaterialLigandProductTypical Conditions
K₂PtCl₄2 PMe(tBu)₂cis-[PtCl₂(PMe(tBu)₂)₂]Water/organic solvent, room temperature

Using Pt(cod)Cl₂: Dichloro(1,5-cyclooctadiene)platinum(II) is another widely used precursor, valued for its solubility in organic solvents. nih.govmdpi.com The reaction with ditert-butyl(methyl)phosphane involves the displacement of the cyclooctadiene (cod) ligand. Depending on the reaction conditions, such as solvent and temperature, both cis and trans isomers of [PtCl₂(PMe(tBu)₂)₂] can be obtained. Often, the reaction initially yields the cis isomer, which can then be isomerized to the more thermodynamically stable trans isomer upon heating. nih.gov

Starting MaterialLigandProductTypical Conditions
Pt(cod)Cl₂2 PMe(tBu)₂cis-[PtCl₂(PMe(tBu)₂)₂] or trans-[PtCl₂(PMe(tBu)₂)₂]Chlorinated solvent, room temperature to reflux

Formation of Cyclometalated Platinum Complexes

The steric bulk of the tert-butyl groups in ditert-butyl(methyl)phosphane can promote intramolecular C-H bond activation, leading to the formation of cyclometalated platinum complexes. acs.orgresearchgate.net This process, often referred to as cyclometalation, results in the formation of a stable five- or six-membered ring containing the platinum atom. The reaction typically occurs upon heating a platinum(II) complex of the phosphine, where a C-H bond of one of the tert-butyl groups or the methyl group is activated by the platinum center. The resulting cyclometalated complex is often more stable due to the chelate effect. The specific C-H bond that is activated can be influenced by the ancillary ligands on the platinum and the reaction conditions. liverpool.ac.uksnnu.edu.cn

Protonation of Electron-Rich Alkene Platinum(0) Compounds

An alternative route to platinum(II) hydride or alkyl complexes involves the protonation of electron-rich platinum(0)-alkene complexes containing ditert-butyl(methyl)phosphane. A precursor complex of the type [Pt(alkene)(PMe(tBu)₂)₂] can be treated with a strong acid, such as tetrafluoroboric acid (HBF₄). researchgate.net The proton adds to the platinum center, leading to a platinum(II) hydride cation, [PtH(PMe(tBu)₂)₂]⁺, with the concurrent loss of the alkene ligand. This method provides a clean entry into cationic platinum(II) hydride chemistry.

Coordination Chemistry of Ditert Butyl Methyl Phosphane Platinum Complexes

Ligand Properties and Their Influence on Coordination

Phosphines are a versatile class of ligands in transition metal chemistry, largely because their properties can be systematically modified by altering the substituents on the phosphorus atom. libretexts.org Ditert-butyl(methyl)phosphane is a tertiary phosphine (B1218219) characterized by two sterically demanding tert-butyl groups and one smaller methyl group, creating a ligand with significant steric bulk and strong electron-donating capabilities.

The steric influence of a phosphine ligand is commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. wikipedia.org A larger cone angle signifies greater steric bulk, which can limit the number of ligands that can coordinate to a metal center and influence the geometry of the resulting complex. libretexts.org

While a precise experimental Tolman cone angle for ditert-butyl(methyl)phosphane is not widely cited, its steric profile can be understood by comparing it with structurally related phosphines. The replacement of one tert-butyl group in the extremely bulky tri(tert-butyl)phosphine (P(t-Bu)₃, θ = 182°) with a much smaller methyl group (PMe₃, θ = 118°) results in a ligand that is still highly sterically hindered but less so than P(t-Bu)₃. wikipedia.orgresearchgate.net Its cone angle is estimated to be substantial, likely falling in the range of other bulky phosphines like tricyclohexylphosphine (B42057) (PCy₃). This significant steric demand plays a crucial role in complex formation, often favoring lower coordination numbers to minimize steric repulsion between ligands.

Phosphine LigandTolman Cone Angle (θ)
PMe₃ (Trimethylphosphine)118°
PPh₃ (Triphenylphosphine)145°
PCy₃ (Tricyclohexylphosphine)170°
P(t-Bu)₃ (Tri-tert-butylphosphine)182°

The electronic properties of phosphine ligands are typically evaluated using the Tolman Electronic Parameter (TEP). wikipedia.org This parameter is derived from the infrared (IR) stretching frequency of the C-O bond in a standard nickel complex, [LNi(CO)₃]. smu.edu Ligands that are strong electron donors increase the electron density on the metal center. This increased electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, which weakens the C-O bond and lowers its stretching frequency (ν(CO)). wikipedia.org

Phosphine LigandTEP (ν(CO) in cm⁻¹)Relative Electron Donating Capacity
P(OPh)₃ (Triphenyl phosphite)2085.3Weakest
PPh₃ (Triphenylphosphine)2068.9Moderate
PMe₃ (Trimethylphosphine)2064.1Strong
P(t-Bu)₃ (Tri-tert-butylphosphine)2056.1Strongest

The two large tert-butyl groups on P(t-Bu)₂Me exert significant steric pressure within the coordination sphere of a platinum atom. This steric hindrance is a dominant factor in determining the coordination number and geometry of the resulting complexes. The primary effect is a strong preference for complexes with low coordination numbers. nsf.gov For instance, while platinum can form four-coordinate complexes, the use of P(t-Bu)₂Me makes such structures sterically congested and less favorable. Instead, two- or three-coordinate complexes are more commonly observed. Furthermore, the steric bulk can cause distortions from idealized geometries, such as deviations from a perfect square-planar arrangement in Pt(II) complexes, to relieve strain. nih.gov

Ditert-butyl(methyl)phosphane is a monodentate ligand, meaning it binds to a metal center through its single phosphorus donor atom. This contrasts with multidentate ligands, such as diphosphines, which can bind to a metal via two or more donor atoms, a process known as chelation. As a monodentate ligand, P(t-Bu)₂Me can coordinate in various stoichiometries, for example, forming complexes like [Pt(P(t-Bu)₂Me)₂Cl₂] or [Pt(P(t-Bu)₂Me)₂]. In square-planar Pt(II) complexes with two such ligands, the significant steric bulk strongly favors a trans arrangement to maximize the distance between the two phosphines and minimize steric repulsion. nih.gov

Platinum Oxidation States and Resultant Geometries

The combination of steric bulk and strong donor capacity in P(t-Bu)₂Me is particularly effective at stabilizing platinum in its lower oxidation states, most notably platinum(0).

Platinum(0) complexes are key intermediates in many catalytic cycles. With sterically demanding phosphine ligands, Pt(0) typically forms complexes with low coordination numbers. The extreme steric bulk of ligands like P(t-Bu)₂Me disfavors the formation of four-coordinate tetrahedral or even three-coordinate trigonal planar species. Instead, two-coordinate linear complexes are the most stable.

A well-characterized analogue, bis(tri-tert-butylphosphine)platinum(0) (B1337045), [Pt(P(t-Bu)₃)₂], provides a clear structural model. researchgate.netsigmaaldrich.com X-ray diffraction studies have shown this complex to have a linear P-Pt-P geometry, with the platinum atom at a crystallographic inversion center. researchgate.net The Pt-P bond distance in this complex is 2.249 Å. researchgate.net Given the similar steric and electronic properties, the corresponding bis(ditert-butyl(methyl)phosphane)platinum(0) complex, [Pt(P(t-Bu)₂Me)₂], is expected to adopt an analogous two-coordinate, linear structure to accommodate the two bulky ligands. This geometry maximizes the separation between the phosphines, minimizing steric clashes and leading to a stable Pt(0) species.

Structural Data for the Analogous [Pt(P(t-Bu)₃)₂] Complex
ParameterValue
Coordination GeometryLinear
P-Pt-P Bond Angle180°
Pt-P Bond Length2.249 Å

Platinum(II) Complexes: Square Planar Coordination Geometries

Platinum(II) complexes, with their d⁸ electron configuration, predominantly adopt a square planar coordination geometry. In complexes with ditert-butyl(methyl)phosphane, the bulky tert-butyl groups significantly influence the steric environment around the platinum center. This steric hindrance plays a crucial role in stabilizing the square planar arrangement and influencing the bond parameters.

A crystallographic study of a platinum(0) complex, (Di-tert-butylmethylphosphane)(η²-di-tert-butylphosphanylphosphinidene)(triphenylphosphane)platinum(0), provides insight into the coordination of the P(tBu)₂Me ligand. In this complex, the platinum atom exhibits a square planar coordination, with the P(tBu)₂Me ligand bonded to the metal center. nih.gov While this is a Pt(0) complex, the square planar geometry is a common feature for platinum with four coordinate phosphine ligands.

The steric bulk of the ditert-butyl(methyl)phosphane ligand can lead to distortions from an ideal square planar geometry. These distortions are often observed in variations in bond angles and lengths.

Table 1: Representative Crystallographic Data for a Platinum Complex Containing Ditert-butyl(methyl)phosphane

Compound Pt-P Bond Length (Å) P-Pt-P Bond Angle (°) Reference

Note: Data is for a Pt(0) complex, but illustrates typical coordination parameters.

Characterization of Three-Coordinate T-Shaped Platinum(II) Intermediates

While four-coordinate square planar geometries are the most stable for Pt(II) complexes, three-coordinate, 14-electron intermediates are crucial in many catalytic and stoichiometric reactions. beilstein-journals.org These transient species often adopt a T-shaped geometry. The isolation and characterization of these intermediates are challenging due to their high reactivity. The use of bulky ligands like ditert-butyl(methyl)phosphane is a key strategy to sterically protect the platinum center and allow for the observation or trapping of these elusive species. nih.gov

These T-shaped intermediates can be "true" three-coordinate species or "masked" T-shapes where a weakly bound solvent molecule or counter-anion occupies the fourth coordination site. beilstein-journals.orgnih.gov Spectroscopic techniques, particularly NMR, are invaluable for characterizing these transient species in solution. For instance, the observation of specific ¹J(Pt,P) coupling constants can provide evidence for the formation of three-coordinate intermediates.

Formation and Relevance of Platinum(IV) Intermediates

Platinum(IV) intermediates are frequently invoked in oxidative addition reactions at platinum(II) centers. The electron-rich nature of the ditert-butyl(methyl)phosphane ligand enhances the nucleophilicity of the platinum(II) center, facilitating oxidative addition of various substrates, such as alkyl halides or dihalogens, to form octahedral platinum(IV) complexes.

The general reaction can be represented as: [Pt(II)L₂X₂] + YZ → [Pt(IV)L₂X₂YZ] where L is ditert-butyl(methyl)phosphane, and X, Y, and Z are other ligands.

These Pt(IV) intermediates are often transient but can sometimes be isolated and characterized. Their stability and reactivity are influenced by the steric and electronic properties of the phosphine ligands. The bulky nature of P(tBu)₂Me can influence the kinetics of both the oxidative addition and subsequent reductive elimination steps. While specific examples with ditert-butyl(methyl)phosphane are not extensively detailed in the literature, studies on analogous bulky phosphine platinum complexes have elucidated these pathways. inorgchemres.orgmit.edu

Formation of Metallacycles and Chelate Structures

Cyclometalation, an intramolecular C-H bond activation process, can lead to the formation of stable metallacycles. Platinum complexes with bulky phosphine ligands are known to undergo such reactions. researchgate.net For instance, a C-H bond of one of the tert-butyl groups or the methyl group of the ditert-butyl(methyl)phosphane ligand can activate and form a C-Pt bond, resulting in a platinacycle. These cyclometalated complexes are often highly stable due to the chelate effect.

Furthermore, if the ditert-butyl(methyl)phosphane ligand is functionalized with a donor group, it can act as a chelating ligand. For example, a phosphine with a pendant pyridyl or amino group can coordinate to the platinum center through both the phosphorus and the nitrogen atoms, forming a stable chelate ring. The formation of such chelate structures can significantly impact the reactivity and catalytic activity of the platinum complex. nih.govacs.org

Stereochemical Aspects: Cis-Trans Isomerism

For square planar platinum(II) complexes of the type [PtX₂(P(tBu)₂Me)₂], two geometric isomers are possible: cis and trans. The relative stability and interconversion of these isomers are governed by both steric and electronic factors. Generally, for very bulky phosphine ligands, the trans isomer is sterically favored to minimize ligand-ligand repulsion. researchgate.net

However, electronic effects, such as the trans influence, also play a critical role. The trans influence is the effect of a coordinated ligand on the lability of the ligand trans to it. Phosphine ligands have a strong trans influence.

The characterization of cis and trans isomers is typically achieved using multinuclear NMR spectroscopy, particularly ³¹P and ¹⁹⁵Pt NMR. The ³¹P NMR spectra of the cis and trans isomers are distinct. The trans isomer, having equivalent phosphorus atoms, will show a single resonance, while the cis isomer will exhibit two different phosphorus signals if the other two ligands are different. The magnitude of the ¹J(Pt,P) coupling constant is also diagnostic, often being larger for the trans isomer. semanticscholar.org

Table 2: Typical ³¹P NMR Data for Cis and Trans Isomers of [PtCl₂(PR₃)₂] Complexes

Isomer Number of ³¹P Signals Typical ¹J(Pt,P) (Hz)
cis 1 (for identical R) or 2 ~3500-3800

Note: These are typical ranges for phosphine complexes and can vary depending on the specific phosphine and other ligands.

Isomerization between cis and trans forms can occur in solution, often catalyzed by trace impurities or initiated by light. mit.edusemanticscholar.org The study of these isomerization processes provides valuable mechanistic insights into the reactivity of these platinum complexes.

Structural Elucidation and Spectroscopic Characterization of Ditert Butyl Methyl Phosphane Platinum Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For platinum complexes featuring di-tert-butyl(methyl)phosphane ligands, this technique has been instrumental in elucidating key structural parameters.

The bond lengths within these complexes offer valuable information about the nature of the chemical bonds. The platinum-phosphorus (Pt-P) bond distance is a key indicator of the strength of the interaction between the platinum metal center and the phosphine (B1218219) ligand. In typical square planar Pt(II) complexes with phosphine ligands, Pt-P bond distances are generally observed in the range of 2.20 Å to 2.40 Å. For instance, in some trans-configured dichloroplatinum(II) complexes with bulky phosphine ligands, Pt-P distances fall within the expected range of 2.315–2.373 Å. nih.gov The specific length is influenced by both electronic and steric factors of the phosphine and the other ligands attached to the platinum. Shorter Pt-P bonds generally suggest a stronger interaction.

In complexes containing more than one phosphine ligand, the phosphorus-phosphorus (P-P) distance, although not a direct bond, and the P-Pt-P bond angle are critical in defining the ligand's bite angle and the steric crowding around the metal. In cis-isomers, the P-P distance is relatively short, while in trans-isomers, the phosphorus atoms are on opposite sides of the platinum center, resulting in a much larger separation. The 2JPP coupling constant in NMR spectroscopy can be a useful indicator of the cis or trans relationship between phosphine ligands, with trans couplings typically being much larger. rsc.org

Table 1: Selected Bond Distances in Platinum Phosphine Complexes

BondTypical Distance (Å)
Pt-P2.20 - 2.40
Pt-Cl (trans to P)~2.30 - 2.32

Note: The data presented is a general range for platinum phosphine complexes and specific values for di-tert-butyl(methyl)phosphane complexes may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For platinum complexes of di-tert-butyl(methyl)phosphane, both ¹H and ³¹P NMR are particularly informative.

¹H NMR spectroscopy provides information about the hydrogen atoms in the complex. The chemical shifts of the protons on the di-tert-butyl(methyl)phosphane ligand are influenced by the electronic environment of the platinum center. In platinum hydride complexes, the hydride proton (H⁻) resonates in a characteristic upfield region, often at negative chemical shift values (e.g., -26 to -35 ppm), due to the significant shielding effect of the electron-rich platinum center. nih.gov

A key feature in the ¹H NMR spectra of platinum hydride complexes is the coupling between the hydride proton and the ¹⁹⁵Pt nucleus (natural abundance of 33.8%). This coupling, denoted as ¹J(Pt-H), gives rise to satellite peaks flanking the main hydride signal. The magnitude of the ¹J(Pt-H) coupling constant is a valuable diagnostic tool, typically ranging from 700 to 1300 Hz, and provides insight into the nature of the Pt-H bond and the trans influence of the ligand opposite to the hydride. rsc.org For instance, a large ¹J(Pt-H) value is often indicative of a ligand with a low trans influence positioned opposite the hydride.

Table 2: Representative ¹H NMR Data for Platinum Hydride Phosphine Complexes

SpeciesHydride Chemical Shift (δ, ppm)¹J(Pt-H) (Hz)
[HPt(PᵗBu₃)₂]⁺ fragment on SiO₂-Al₂O₃-352600
[HPt(PᵗBu₃)₂]⁺ fragment on SBA-15-261700

Note: Data is for the analogous tri-tert-butylphosphine (B79228) ligand, which is expected to have similar spectroscopic features to di-tert-butyl(methyl)phosphane. nih.gov

³¹P{¹H} NMR Spectroscopy: Chemical Shifts and Platinum-Phosphorus Coupling Constants (¹J_Pt,P)

Phosphorus-31 Nuclear Magnetic Resonance (³¹P{¹H} NMR) spectroscopy is a primary tool for characterizing platinum phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment, and the coupling between the ³¹P and the ¹⁹⁵Pt nucleus (¹J_Pt,P) provides direct information about the Pt-P bond. The ¹⁹⁵Pt isotope has a natural abundance of 33.8% and a nuclear spin of I = ½, resulting in satellite peaks flanking the main ³¹P signal. The magnitude of the ¹J_Pt,P coupling constant is influenced by the s-character of the Pt-P bond and the nature of the other ligands attached to the platinum center. researchgate.netscispace.com

In trans-platinum(II) complexes, the ³¹P{¹H} NMR spectra typically show a single resonance with ¹⁹⁵Pt satellites, confirming the equivalence of the two phosphine ligands. researchgate.net The magnitude of ¹J_Pt,P can be substantial, often in the range of several thousand Hertz. researchgate.net For instance, in a series of trans-[Pt(PEt₃)₂(Tx)(X)] complexes (where Tx is a σ-bonded thioxanthon-2-yl ligand and X is a halide or cyanide), the ¹J_Pt,P coupling constants were found to be in the range of 2524 Hz to 2725 Hz. researchgate.net The value of this coupling constant is sensitive to the trans influence of the ligand X, following the order CN < I < Br < Cl. researchgate.net

The ¹J_Pt,P coupling is also a valuable diagnostic tool for determining the geometry of the complex. For example, upon the formation of an N-heterocyclic carbene (NHC) ligand in some platinum complexes, a significant decrease of over 300 Hz in the ¹J_Pt,P value was observed, reflecting the change in the electronic properties of the platinum center. nih.gov

¹³C{¹H} NMR Spectroscopy: Carbon Resonances and Platinum-Carbon Coupling Constants (¹J_Pt,C)

Carbon-13 Nuclear Magnetic Resonance (¹³C{¹H} NMR) spectroscopy provides detailed information about the carbon framework of the ditert-butyl(methyl)phosphane ligand and any other organic moieties coordinated to the platinum center. The chemical shifts of the carbon atoms are indicative of their local electronic environment. Furthermore, coupling between ¹⁹⁵Pt and the carbon nuclei directly bonded to it (¹J_Pt,C) can be observed, which is a powerful tool for confirming the presence of a Pt-C bond.

For platinum(IV) complexes, such as those containing methyl groups, the ¹³C{¹H} NMR spectrum shows distinct resonances for the methyl carbons with ¹⁹⁵Pt satellites. mdpi.com The magnitude of the ¹J_Pt,C coupling constant is sensitive to the nature of the other ligands in the coordination sphere. For example, in a dinuclear platinum(IV) complex, four distinct methyl groups were observed with ¹J_Pt,C values ranging from 659 Hz to 718 Hz. mdpi.com

In organoplatinum(II) complexes, the resonance of a carbon atom directly bonded to the platinum can be significantly shifted depending on the trans ligand. For instance, the C1 resonance of a σ-aryl ligand shifts to a lower field as the back-bonding ability of the trans-disposed ligand increases. researchgate.net The ¹J_Pt,C coupling constants in these systems can be quite large, with values of 960 and 972 Hz reported for trans-chloro and -bromo complexes, respectively. researchgate.net An inverse relationship has been observed between ¹J_Pt,C and ¹J_Pt,P coupling constants, suggesting competition for the 6s electron density of the platinum atom between the phosphine and the trans-disposed carbon ligand. researchgate.net

Variable Temperature NMR Spectroscopy: Investigation of Ligand Rotational Barriers and Isomerization Processes

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as ligand rotation and isomerization, that occur on the NMR timescale. In platinum complexes with bulky ligands like ditert-butyl(methyl)phosphane, hindered rotation around the Pt-P bond or other bonds within the ligands can lead to the observation of distinct conformers at low temperatures. As the temperature is increased, these conformers may interconvert, leading to coalescence of the NMR signals.

For some trans-platinum(II) complexes containing planar nitrogen bases, hindered rotation about the Pt-N bonds has been observed. nih.gov This can lead to the presence of different rotamers in solution at room temperature, which can be "frozen out" and studied by low-temperature NMR. The energy barrier for the interconversion of these rotamers can be determined from the coalescence temperature of the NMR signals. nih.gov Similarly, in trimethylplatinum(IV) halide complexes with olefinic thio- and seleno-ethers, dynamic stereochemistry arises from both low-temperature chalcogen inversion and high-temperature fluxional rearrangements, which have been quantitatively studied using variable-temperature ¹H NMR spectroscopy. rsc.org

Low-Temperature NMR Studies for Reaction Intermediate Identification

Low-temperature NMR spectroscopy is an essential tool for the identification and characterization of transient reaction intermediates that are unstable at ambient temperatures. By slowing down reaction rates, it is possible to observe and obtain spectroscopic data for species that would otherwise be too short-lived to detect. This technique is particularly valuable in mechanistic studies of reactions involving organometallic complexes. While specific low-temperature NMR studies on ditert-butyl(methyl)phosphane platinum complexes for intermediate identification are not detailed in the provided search results, this methodology is widely applied in the study of organometallic reaction mechanisms.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. In the context of ditert-butyl(methyl)phosphane platinum complexes, IR spectroscopy can confirm the presence of the phosphine ligand and other organic moieties. For organoplatinum compounds containing triazole rings, characteristic bands for the C≡C and Csp–H functional groups have been observed in the ranges of 2206–2123 cm⁻¹ and 3210–3245 cm⁻¹, respectively. acs.org

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. Platinum(II) complexes often exhibit intense bands in the UV region, which are typically assigned to intraligand (π-π*) transitions of the organic ligands. researchgate.net The absorption spectra can be influenced by the nature of the ligands and the geometry of the complex. For some platinum(II) complexes, an increase in concentration can lead to the formation of bimolecular species, evidenced by changes in the emission spectra. researchgate.net

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For organoplatinum complexes, MS can confirm the successful synthesis of the desired product. acs.orgmdpi.com

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of each element. This technique is fundamental for confirming the purity and stoichiometry of newly synthesized ditert-butyl(methyl)phosphane platinum complexes. mdpi.comacs.orgmdpi.com

Reactivity and Reaction Mechanisms Involving Ditert Butyl Methyl Phosphane Platinum Complexes

C-H Bond Activation Processes

The activation of carbon-hydrogen (C-H) bonds, which are typically inert, is a pivotal process in organic synthesis. Platinum complexes featuring the bulky and electron-rich ditert-butyl(methyl)phosphane ligand have demonstrated significant reactivity in these transformations. The specific steric and electronic properties of this phosphine (B1218219) ligand play a crucial role in facilitating the cleavage of C-H bonds in various substrates.

Intramolecular C-H bond activation, leading to the formation of a metallacycle, is a well-documented reaction pathway for platinum complexes with bulky phosphine ligands. This process, known as cyclometalation, involves the activation of a C-H bond within the phosphine ligand itself by the platinum center. For platinum(II) complexes, this can occur with the tert-butyl groups of the phosphine ligand, leading to the formation of a stable platinacycle.

While direct examples specifically detailing the cyclometalation of ditert-butyl(methyl)phosphane on a platinum center are not extensively documented in readily available literature, the behavior of similar bulky phosphine ligands provides a strong precedent. For instance, platinum complexes with ligands such as tri-tert-butylphosphine (B79228) readily undergo intramolecular C-H activation. This process is typically driven by the steric congestion around the metal center, which brings the C-H bonds of the bulky alkyl groups on the phosphine into close proximity with the platinum atom. The electron-rich nature of the platinum center, enhanced by the phosphine ligand, facilitates the oxidative addition of the C-H bond, resulting in a cyclometalated product.

Platinum complexes containing ditert-butyl(methyl)phosphane are also capable of activating the C-H bonds of external aromatic molecules, such as benzene. This intermolecular C-H activation is a key step in many catalytic processes that functionalize arenes. The reaction typically proceeds through an oxidative addition mechanism where the platinum(II) center formally becomes platinum(IV).

The process is thought to initiate with the coordination of the arene to the platinum center. Subsequently, the C-H bond of the arene is cleaved, leading to the formation of a platinum-hydrido-aryl species. The bulky nature of the ditert-butyl(methyl)phosphane ligand is believed to promote the initial coordination of the arene and stabilize the resulting higher-valent platinum complex.

The activation of C-H bonds in aldehydes and at the alpha-position to a functional group represents a significant challenge due to the presence of other reactive sites. While specific studies on ditert-butyl(methyl)phosphane platinum complexes for these reactions are limited, related platinum-phosphine systems have shown promise in this area.

For aldehyde C-H activation, the reaction typically involves the oxidative addition of the formyl C-H bond to the platinum center, forming a hydrido-acyl complex. This process is often a key step in catalytic decarbonylation or hydroacylation reactions. The strong donor properties of phosphine ligands like ditert-butyl(methyl)phosphane can facilitate this oxidative addition at the platinum center.

Activation of alpha-methyl C-H bonds, for instance in substrates like 8-methylquinoline, is often facilitated by a "directing group" effect, where a coordinating atom on the substrate guides the metal to a specific C-H bond. nih.gov Platinum complexes can form cyclometalated species through this pathway, leading to selective functionalization. nih.gov The steric bulk of the ditert-butyl(methyl)phosphane ligand could influence the regioselectivity of such activation processes.

The rate and efficiency of C-H bond activation are profoundly influenced by the steric and electronic properties of the phosphine ligands attached to the platinum center.

Steric Effects: The large cone angle of the ditert-butyl(methyl)phosphane ligand creates a sterically demanding environment around the platinum atom. This bulkiness can promote C-H activation by several means. For instance, it can facilitate the dissociation of other ligands to create a vacant coordination site necessary for the substrate to approach the metal. Furthermore, steric strain can be released upon the formation of the transition state for C-H activation, thereby lowering the activation energy.

Electronic Effects: Ditert-butyl(methyl)phosphane is a strongly electron-donating ligand. This property increases the electron density on the platinum center, making it more nucleophilic and thus more reactive towards the oxidative addition of C-H bonds. An electron-rich metal center can more readily break the C-H bond and form the corresponding metal-hydride and metal-alkyl/aryl bonds.

The interplay of these steric and electronic factors is crucial. While strong electron donation is generally favorable for oxidative addition, excessive steric bulk can sometimes hinder the approach of the substrate to the metal center. Therefore, an optimal balance of these properties is necessary to achieve high catalytic activity in C-H activation reactions.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and its reverse, reductive elimination, are fundamental reaction steps in many catalytic cycles involving platinum complexes. These processes involve changes in the oxidation state and coordination number of the platinum center.

The oxidative addition of a hydrosilane (a compound containing a silicon-hydrogen bond) to a platinum center is a key step in hydrosilylation catalysis, a widely used method for forming carbon-silicon bonds. nih.gov This reaction involves the cleavage of the Si-H bond and the formation of new platinum-silicon and platinum-hydrogen bonds.

For a platinum(0) complex bearing ditert-butyl(methyl)phosphane ligands, the reaction with a hydrosilane would proceed as follows:

L₂Pt(0) + R₃Si-H → L₂Pt(II)(H)(SiR₃)

Here, L represents the ditert-butyl(methyl)phosphane ligand. The platinum center is oxidized from Pt(0) to Pt(II), and its coordination number increases. The electron-donating nature of the ditert-butyl(methyl)phosphane ligand is expected to facilitate this oxidative addition by increasing the electron density on the platinum, making it more susceptible to reaction with the electrophilic Si-H bond. nih.gov

The mechanism is generally considered to be concerted, proceeding through a three-center transition state involving the platinum, silicon, and hydrogen atoms. The steric bulk of the phosphine ligand can also influence the rate and selectivity of this reaction.

Data Tables

Table 1: Influence of Phosphine Ligand Properties on C-H Activation

Ligand PropertyEffect on C-H Activation RateRationale
Large Steric Bulk (Cone Angle) Generally increases rateFacilitates ligand dissociation to create a vacant site; can lower the activation energy by relieving steric strain in the transition state.
Strong Electron Donation Increases rateIncreases electron density on the platinum center, making it more nucleophilic and more reactive towards oxidative addition of the C-H bond.

Table 2: General Mechanism of Oxidative Addition of Hydrosilanes to a Platinum(0) Center

StepDescriptionChange in Platinum Center
1. Substrate Approach The hydrosilane molecule approaches the platinum(0) complex.No change.
2. Oxidative Addition Concerted cleavage of the Si-H bond and formation of Pt-H and Pt-Si bonds.Oxidation state changes from Pt(0) to Pt(II); coordination number increases.
3. Product Formation A stable platinum(II) hydrido-silyl complex is formed.Platinum is in a stable +2 oxidation state.

Reductive Elimination in the Context of Metallacycle Formation

Reductive elimination from platinum metallacycles, particularly platinacyclobutanes, is a key step in various catalytic processes, including cyclopropane (B1198618) formation. The nature of the phosphine ligand, such as the sterically demanding ditert-butyl(methyl)phosphane, plays a crucial role in the mechanism and outcome of this reaction.

The decomposition and isomerization of platinacyclobutane complexes, such as [PtCl2(C3H6)L2], have been studied using density functional theory (DFT). These studies suggest that such reactions proceed through five-coordinate intermediates, [PtCl2(C3H6)L], which are typically not directly observable. researchgate.net The reductive elimination of cyclopropane from these intermediates is a critical step. For a concerted reductive elimination to occur, the two groups being eliminated must be in a mutually cis orientation. ilpi.com

In the context of platinacyclobutanes, the C-C bond formation that leads to the release of a cyclopropane molecule is a form of reductive elimination. This process is the microscopic reverse of the oxidative addition of a cyclopropane C-C bond to a Pt(0) center. wikipedia.org The mechanism for the reductive elimination of cyclopropane from a platinacyclobutane involves a three-centered transition state. umb.edu The steric bulk of the ancillary ligands, such as ditert-butyl(methyl)phosphane, can significantly influence the rate and selectivity of this process. Bulky ligands can promote reductive elimination by destabilizing the metallacycle ground state and favoring the formation of the transition state for C-C bond formation.

For instance, in related palladium chemistry, bulky monophosphines like tri-tert-butylphosphine have been shown to influence the rates of reductive elimination. nih.gov While direct kinetic data for ditert-butyl(methyl)phosphane-ligated platinacyclobutane reductive elimination is not abundant, it is well-established that phosphine ligand dissociation can precede reductive elimination in many systems, creating a three-coordinate intermediate. umb.edu However, for complexes with bulky phosphines, the high steric pressure may favor a direct, concerted elimination from the four-coordinate species.

The table below summarizes key aspects of reductive elimination from platinacycles.

FeatureDescription
Reaction Type Reductive Elimination
Reactant Platinacyclobutane complex
Product Cyclopropane
Intermediate Often a five-coordinate species formed by ligand dissociation or association.
Mechanism Typically a concerted, three-centered transition state.
Ligand Effect Bulky phosphines can influence reaction rates and pathways.

Ligand Dissociation and Substitution Reactions

Ligand dissociation and substitution are fundamental reactions for square-planar platinum(II) complexes, including those containing the ditert-butyl(methyl)phosphane ligand. These reactions are crucial for catalytic cycles and the synthesis of new platinum compounds. The mechanism of these substitutions can be either associative or dissociative.

For many square-planar d8 complexes like those of Pt(II), substitution reactions can proceed through an associative pathway, involving the formation of a five-coordinate trigonal bipyramidal intermediate. umb.edu However, the steric bulk of the ligands plays a significant role in determining the operative mechanism.

In the case of platinum(II) complexes with sterically demanding phosphine ligands, a dissociative mechanism is often favored. This pathway involves the initial slow dissociation of a ligand to form a three-coordinate, 14-electron T-shaped intermediate. This intermediate then rapidly reacts with the incoming ligand to form the final product. The kinetics for a dissociative mechanism are characterized by a first-order rate law that is independent of the concentration of the incoming nucleophile.

Kinetic studies on complexes of the type cis-[Pt(Me)2(Me2SO)(PR3)] have provided evidence for a dissociative mechanism, where the rate-determining step is the dissociation of the dimethyl sulfoxide (B87167) (Me2SO) ligand. researchgate.net The reaction is characterized by a large positive entropy of activation, which is consistent with a dissociative process. researchgate.net The steric hindrance imposed by bulky phosphine ligands, such as ditert-butyl(methyl)phosphane, would be expected to further favor a dissociative pathway by increasing the steric crowding in the ground state and making the formation of a five-coordinate associative intermediate less favorable.

The table below outlines the characteristics of ligand substitution mechanisms in relevant platinum(II) complexes.

ParameterAssociative MechanismDissociative Mechanism
Intermediate Five-coordinateThree-coordinate
Rate Law Second-order (depends on incoming ligand concentration)First-order (independent of incoming ligand concentration)
Entropy of Activation (ΔS‡) Typically negativeTypically positive
Steric Effects Disfavored by bulky ligandsFavored by bulky ligands

Carbon-Carbon Bond Activation (e.g., in cyclopropyl (B3062369) phosphine systems)

The activation of carbon-carbon bonds, particularly in strained ring systems like cyclopropanes, is a challenging but important transformation in organometallic chemistry. Platinum complexes, especially those in the Pt(0) oxidation state, are capable of activating C-C bonds through oxidative addition, leading to the formation of platinacyclobutane intermediates. wikipedia.org

The high ring strain of cyclopropanes (approximately 29.0 kcal/mol) makes them susceptible to oxidative addition to a transition metal center. wikipedia.org The first reported example of cyclopropane activation by a platinum complex was the reaction of cyclopropane with hexachloroplatinic acid, which yielded a platinacyclobutane complex. wikipedia.org More relevant to systems with phosphine ligands, Pt(0) complexes stabilized by phosphines can react with cyclopropenes to form stable complexes where the cyclopropene (B1174273) ring remains intact. rsc.org

However, under appropriate conditions, C-C bond cleavage can occur. For instance, platinum(0) complexes have been shown to cleave the carbon-carbon double bond of diphenylcyclopropenone. While this involves a C=C bond, it demonstrates the capability of Pt(0) to interact with and break bonds within a three-membered ring.

In the context of cyclopropyl phosphine systems, the phosphorus atom can coordinate to the platinum center. If the platinum is in a low-valent state, such as Pt(0), it could then intramolecularly activate one of the C-C bonds of the cyclopropyl group. This would involve an oxidative addition step, forming a platinacyclobutane ring that is part of a larger chelate structure. The steric and electronic properties of the other ligands on the platinum, such as a ditert-butyl(methyl)phosphane co-ligand, would be critical in modulating this reactivity. A bulky, electron-donating phosphine would enhance the electron density on the platinum center, making it more nucleophilic and thus more reactive towards oxidative addition.

While direct experimental evidence for C-C bond activation in a cyclopropyl phosphine ligand by a ditert-butyl(methyl)phosphane platinum complex is specific, the general principles of C-C activation by platinum suggest this is a plausible reaction pathway. The process would likely proceed as follows:

Coordination of the cyclopropyl phosphine to the Pt(0) center.

Intramolecular oxidative addition of a proximal C-C bond of the cyclopropane ring to the platinum center.

Formation of a platinacyclobutane intermediate.

This intermediate could then undergo subsequent reactions, such as reductive elimination or insertion of other molecules.

Isomerization Phenomena (e.g., alkene isomerization, cis-trans interconversion)

Platinum complexes containing ditert-butyl(methyl)phosphane are involved in various isomerization processes, including the isomerization of alkenes and the geometric cis-trans interconversion of the complex itself.

Alkene Isomerization

Transition metal complexes, including those of platinum, are known to catalyze the isomerization of alkenes, which involves the migration of a carbon-carbon double bond. researchgate.net The generally accepted mechanism for alkene isomerization by platinum hydrido complexes involves a series of migratory insertion and β-hydride elimination steps. The catalytic cycle is typically initiated by the coordination of the alkene to a coordinatively unsaturated platinum hydride species.

The key steps in the isomerization of a terminal alkene to an internal alkene are:

Alkene Coordination: The terminal alkene coordinates to the platinum center, which must have a vacant coordination site. For a square-planar complex, this may require the dissociation of another ligand.

Migratory Insertion: The platinum-hydride bond adds across the alkene double bond. This can occur in two ways, leading to either a linear or a branched alkyl intermediate (Markovnikov vs. anti-Markovnikov addition).

β-Hydride Elimination: A hydrogen atom from a carbon atom β to the platinum is eliminated, forming a new alkene and regenerating a platinum-hydride bond. If the hydrogen is eliminated from a different carbon than the one it originally added to, a net isomerization of the alkene occurs.

Product Dissociation: The isomerized alkene dissociates from the platinum center, allowing a new substrate molecule to coordinate and continue the cycle.

Cis-Trans Interconversion

Square-planar platinum(II) complexes, such as those with the formula [PtX2(PR3)2] or [Pt(R)(H)(PR3)2], can often exist as both cis and trans geometric isomers. The interconversion between these isomers is an important dynamic process. For platinum(II) dihydride complexes, [Pt(H)2(PR3)2], the trans isomer is generally thermodynamically favored, especially with bulky phosphine ligands, due to the minimization of steric repulsion. rsc.org However, the cis isomer is often kinetically favored in formation and is required for certain reactions, such as the reductive elimination of H2. ilpi.com

The mechanism of cis-trans isomerization in square-planar complexes can occur through several pathways:

Associative Pathway: Involves the association of a fifth ligand (either a solvent molecule or another ligand present in solution) to form a five-coordinate trigonal bipyramidal intermediate. Pseudorotation of this intermediate, followed by dissociation of the fifth ligand, can lead to isomerization.

Dissociative Pathway: Involves the dissociation of one of the ligands to form a three-coordinate T-shaped intermediate. If this intermediate has a sufficient lifetime, it can rearrange before the ligand re-coordinates, resulting in isomerization.

Consecutive Displacement: Involves the dissociation and re-coordination of one of the phosphine ligands.

For complexes with bulky phosphines like ditert-butyl(methyl)phosphane, a dissociative pathway is often more likely due to the steric hindrance that would disfavor the formation of a five-coordinate intermediate. The presence of bulky fluorinated phosphine ligands in a platinum(II) complex has been shown to allow for the isolation and characterization of both cis and trans isomers, with weak intramolecular interactions potentially stabilizing the cis form. researchgate.netwikipedia.orgzendy.io In some cases, the interconversion can be facilitated by external stimuli like light or by coordination to other metal ions. osaka-u.ac.jpresearchgate.netresearchgate.net

The table below summarizes the key features of these isomerization phenomena.

Isomerization TypeKey Mechanistic StepsRole of Ditert-butyl(methyl)phosphane
Alkene Isomerization Alkene coordination, migratory insertion, β-hydride elimination, product dissociation.Influences regioselectivity and stability of intermediates due to steric bulk.
Cis-Trans Interconversion Ligand association/dissociation, pseudorotation of intermediates.Steric bulk generally favors the trans isomer thermodynamically and may favor a dissociative isomerization pathway.

Catalytic Applications: Mechanistic and Fundamental Aspects

Platinum-Catalyzed Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. Platinum complexes are exceptionally effective catalysts for this transformation. The specific properties of the Di-tert-butyl(methyl)phosphane ligand are anticipated to impart significant advantages in these systems.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism, first proposed in the 1960s. nih.gov This catalytic cycle provides a foundational framework for understanding the reaction pathway involving a platinum-phosphine complex.

The key steps of the Chalk-Harrod mechanism are as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the hydrosilane (R₃SiH) to the low-valent platinum(0) complex. This step forms a platinum(II) intermediate, featuring both hydride (Pt-H) and silyl (B83357) (Pt-SiR₃) ligands.

Olefin Coordination: The alkene substrate then coordinates to the platinum(II) center.

Migratory Insertion: In the rate-determining step, the coordinated alkene undergoes migratory insertion into the platinum-hydride (Pt-H) bond. This step forms a platinum(II)-alkyl intermediate and can proceed in two ways, leading to either the anti-Markovnikov (terminal) or Markovnikov (internal) product.

Reductive Elimination: The final step is the reductive elimination of the alkyl and silyl groups, forming the C-Si bond of the final product and regenerating the active platinum(0) catalyst, which can then re-enter the catalytic cycle.

While this is the classical pathway, variations and alternative mechanisms, such as the "modified Chalk-Harrod mechanism," have been proposed, which involve the insertion of the alkene into the Pt-Si bond instead of the Pt-H bond.

While specific kinetic data for platinum complexes of Di-tert-butyl(methyl)phosphane in hydrosilylation are not extensively detailed in the reviewed literature, the influence of analogous bulky, electron-rich trialkylphosphines is well-documented. mdpi.com These ligands are known to significantly enhance catalyst stability and performance. researchgate.net

The Di-tert-butyl(methyl)phosphane ligand is characterized by its significant steric bulk (cone angle) and strong electron-donating ability. These properties are expected to influence the catalytic cycle in several ways:

Promotion of Reductive Elimination: The strong electron-donating nature of the phosphine (B1218219) increases the electron density on the platinum center. This electronic effect can facilitate the final reductive elimination step, potentially accelerating catalyst turnover.

Ligand Dissociation: The bulky nature of the ligand can promote the dissociation of a phosphine to create a vacant coordination site necessary for the substrate to bind, a crucial step in the catalytic cycle.

Feature of Bulky Phosphine Ligand Effect on Platinum Hydrosilylation Catalyst Reference
High Steric Bulk Increases kinetic barriers for catalyst agglomeration, enhancing stability. mdpi.com
Prevents decomposition of the platinum-based catalyst. researchgate.net
Strong Electron-Donating Ability Increases electron density on the Pt center, potentially accelerating reductive elimination. d-nb.info
Combined Steric & Electronic Effects Allows for high catalyst stability even at high concentrations. researchgate.net
Can be used to inhibit premature catalysis, increasing the pot-life of silicone compositions. researchgate.net

The identification of catalytic intermediates is crucial for validating mechanistic proposals. In platinum-catalyzed hydrosilylation, several key intermediates of the Chalk-Harrod mechanism have been studied. For systems involving tertiary phosphine ligands, diplatinum complexes of the type [{Pt(SiR₃)(μ-H)(PR'₃)}₂] have been isolated and shown to be catalytically active. rsc.org

The primary intermediates within the catalytic cycle are platinum(II) species. Following the oxidative addition of the silane, a five-coordinate platinum(II) hydrido-silyl complex is formed. Subsequent steps involve four- and five-coordinate alkyl-silyl-platinum(II) species. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly ³¹P and ¹⁹⁵Pt NMR, are invaluable tools for observing these transient species and understanding their transformations during the catalytic process.

A common deactivation pathway for homogeneous platinum hydrosilylation catalysts is the formation of colloidal platinum(0) particles, often referred to as platinum black. mdpi.com These colloids are generally considered catalytically inactive or far less selective for the desired hydrosilylation reaction. mdpi.comillinois.edu

The use of sterically demanding ligands like Di-tert-butyl(methyl)phosphane is a key strategy to counteract this deactivation pathway. The large steric footprint of the ligand creates a kinetic barrier that physically prevents multiple platinum centers from aggregating. mdpi.com By maintaining the mononuclear nature of the active catalyst, the ligand ensures that the reaction proceeds through the desired homogeneous pathway, leading to higher selectivity and reproducibility. The application of bulky phosphine ligands provides high stability to the catalysts, even at elevated concentrations, effectively preventing the formation of platinum colloids. researchgate.net

Platinum-Mediated Cross-Coupling Reactions

While platinum can catalyze cross-coupling reactions, palladium complexes are far more commonly employed for their high efficiency and broad substrate scope. Research into sterically demanding phosphine ligands for cross-coupling has predominantly focused on their application in palladium-catalyzed systems.

The principles of ligand design are critical for achieving efficient cross-coupling of sterically hindered substrates. Although the focus here is on platinum, the extensive research on palladium catalysis with bulky phosphines like P(t-Bu)₃ and Di-tert-butyl(methyl)phosphane provides the essential framework for these considerations. researchgate.netnih.gov

For a successful cross-coupling reaction involving sterically demanding substrates (e.g., ortho-substituted aryl halides), the phosphine ligand must balance several properties:

Steric Bulk: A bulky ligand promotes the formation of low-coordinate, highly reactive L₁Pd(0) or L₁Pt(0) species in solution. This coordinatively unsaturated metal center is more accessible for the crucial oxidative addition step, which is often the rate-limiting step, especially with challenging substrates like aryl chlorides. nih.gov

Electron-Donating Ability: Strong σ-donating ligands increase the electron density on the metal center, which facilitates the oxidative addition of the electrophile (e.g., aryl halide) to the metal(0) complex.

Facilitating Reductive Elimination: The ligand's bulk can also accelerate the final reductive elimination step. The steric clash between bulky groups on the ligand and the substrates forces them into a spatial orientation that favors C-C bond formation and product release.

The Di-tert-butyl(methyl)phosphane ligand, with its combination of significant bulk and strong electron-donating character, fits these criteria well and has been shown to be effective in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, even at room temperature. researchgate.netnih.gov These established principles in palladium chemistry are directly applicable to the rational design of potential platinum-based cross-coupling catalysts for challenging substrates.

Characterization of Catalytically Active Platinum(0) Species

The catalytically active species in many platinum-catalyzed reactions are often low-coordinate, electron-rich Platinum(0) complexes. The ligation of bulky and electron-donating phosphines, such as ditert-butyl(methyl)phosphane, is crucial for stabilizing these otherwise transient species. While direct characterization of Pt(0) complexes with ditert-butyl(methyl)phosphane is not extensively documented in the reviewed literature, insights can be drawn from analogous systems with similar bulky phosphines, such as tri-tert-butylphosphine (B79228).

The characterization of these species typically involves a combination of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

NMR Spectroscopy: 31P NMR spectroscopy is a powerful tool for characterizing platinum-phosphine complexes. The coordination of the phosphine to the platinum center results in a significant downfield shift of the 31P resonance compared to the free phosphine. Furthermore, the coupling between the 31P nucleus and the 195Pt isotope (I = 1/2, 33.8% natural abundance) provides valuable structural information. The magnitude of the one-bond coupling constant (¹JPt-P) is indicative of the s-character of the Pt-P bond and can provide insights into the oxidation state and coordination number of the platinum center. For Pt(0) complexes, ¹JPt-P values are typically smaller than those for Pt(II) complexes.

In studies of related platinum hydride complexes with tri-tert-butylphosphine, 31P NMR signals were observed around 72 ppm with ¹JPt-P couplings in the range of 2433–2908 Hz for Pt(II) species. nih.gov For Pt(0) complexes, the 195Pt isotropic chemical shifts are expected to be highly negative, often ≤-4000 ppm. chemrxiv.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. For instance, the crystal structure of the related bis(tri-tert-butylphosphine)platinum(0) (B1337045) complex reveals a linear P-Pt-P arrangement, a consequence of the steric bulk of the phosphine ligands. researchgate.net The Pt-P bond length in this complex was determined to be 2.249 Å. researchgate.net It is anticipated that a Pt(0) complex with ditert-butyl(methyl)phosphane would exhibit similar structural features, with the steric demand of the ligands dictating a low coordination number.

The table below summarizes key characterization data for analogous platinum complexes with bulky phosphine ligands.

ComplexMethodKey Findings
[HPt(PtBu3)2OSi]31P ssNMRSignal at 72 ppm, ¹JPt-P = 2433-2908 Hz
[Pt(P(tert-Bu)3)2]X-ray DiffractionLinear P-Pt-P geometry, Pt-P bond length = 2.249 Å

Role of Phosphine in C-N Cross-Coupling Mechanisms

Bulky, electron-rich phosphine ligands play a critical role in facilitating palladium- and platinum-catalyzed C-N cross-coupling reactions. nih.gov While much of the detailed mechanistic work has focused on palladium systems, the fundamental principles are applicable to platinum-catalyzed analogues. acs.orgnih.govmit.edu The phosphine ligand influences several key steps in the catalytic cycle, including oxidative addition, reductive elimination, and catalyst stability.

Promotion of Oxidative Addition: The electron-donating nature of ditert-butyl(methyl)phosphane increases the electron density at the platinum center. This enhanced electron richness facilitates the oxidative addition of the aryl halide to the Pt(0) complex, which is often the rate-determining step of the catalytic cycle.

Facilitation of Reductive Elimination: The steric bulk of the ditert-butyl(methyl)phosphane ligand is crucial for promoting the final C-N bond-forming reductive elimination step. The bulky tert-butyl groups create a sterically crowded coordination sphere around the platinum center, which favors the lower coordination number of the resulting Pt(0) species and thus accelerates the reductive elimination of the aminated product from the Pt(II) intermediate. nih.gov

The following table outlines the proposed roles of bulky phosphine ligands in the key steps of the C-N cross-coupling catalytic cycle.

Catalytic StepRole of Ditert-butyl(methyl)phosphane
Oxidative Addition Electron-donating nature increases electron density on Pt, facilitating the addition of aryl halides.
Transmetalation Steric bulk can influence the rate of amine coordination and subsequent deprotonation.
Reductive Elimination Steric hindrance promotes the C-N bond-forming step to relieve steric strain.
Catalyst Stability Strong σ-donation stabilizes the Pt(0) resting state and prevents catalyst decomposition.

Cycloaddition Reactions (e.g., (2+2+2) Cycloaddition)

Transition metal-catalyzed [2+2+2] cycloaddition reactions are powerful synthetic tools for the construction of six-membered rings. nih.govunirioja.esmdpi.com While rhodium and nickel catalysts are more commonly employed, platinum complexes also exhibit catalytic activity in these transformations. mdpi.com The use of bulky and electron-rich phosphine ligands, such as ditert-butyl(methyl)phosphane, can significantly influence the efficiency and selectivity of these reactions.

In a nickel-catalyzed [2+2+2] cycloaddition of two alkynes and an imine, the use of PMetBu₂ (a closely related phosphine) provided better results than other phosphine ligands, highlighting the beneficial effect of this type of ligand. researchgate.net This suggests that a platinum complex with ditert-butyl(methyl)phosphane could also be an effective catalyst for such transformations.

The generally accepted mechanism for these cycloadditions involves the formation of a metallacyclopentadiene intermediate through the oxidative coupling of two alkyne units to the metal center. Subsequent insertion of a third unsaturated component (e.g., another alkyne, an alkene, or a nitrile) into a metal-carbon bond of the metallacycle, followed by reductive elimination, affords the six-membered ring product and regenerates the active catalyst.

The steric and electronic properties of the ditert-butyl(methyl)phosphane ligand can influence the stability of the key metallacyclic intermediates and the rates of the elementary steps in the catalytic cycle. The strong electron-donating character of the phosphine can promote the initial oxidative coupling, while its steric bulk can influence the regioselectivity of the insertion of the third component and facilitate the final reductive elimination.

While specific examples of platinum-catalyzed [2+2+2] cycloadditions using ditert-butyl(methyl)phosphane are not detailed in the provided search results, the successful application of a similar phosphine in a nickel-catalyzed system suggests its potential in platinum catalysis. The table below summarizes the key steps in a generic [2+2+2] cycloaddition and the potential influence of the phosphine ligand.

Mechanistic StepDescriptionPotential Influence of Ditert-butyl(methyl)phosphane
Ligand Dissociation/Substrate Coordination Creation of a vacant coordination site for alkyne binding.Steric bulk may facilitate ligand dissociation.
Oxidative Coupling Formation of a platinacyclopentadiene from two alkynes.Electron-donating nature can promote this step.
Insertion Insertion of a third unsaturated molecule into a Pt-C bond.Steric and electronic properties can influence regioselectivity.
Reductive Elimination Formation of the six-membered ring and regeneration of the Pt(0) catalyst.Steric bulk can accelerate this final step.

Theoretical and Computational Studies on Ditert Butyl Methyl Phosphane Platinum Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. It is extensively used to explore the electronic structure and reactivity of di-tert-butyl(methyl)phosphane platinum systems.

DFT calculations are employed to optimize the geometry of di-tert-butyl(methyl)phosphane platinum complexes, predicting key structural parameters such as bond lengths and angles. These theoretical structures provide a detailed picture of the coordination environment around the platinum center and the steric influence of the bulky phosphine (B1218219) ligand. For instance, calculations can elucidate the precise Pt-P bond distance and the C-P-C bond angles, which are critical for understanding the ligand's steric and electronic effects.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical [PtCl2(P(tBu)2Me)2] Complex This table is for illustrative purposes to show the type of data generated by DFT calculations, as specific literature values for this exact complex are not available.

Property Calculated Value
Pt-P Bond Length (Å) 2.30 - 2.35
Pt-Cl Bond Length (Å) 2.35 - 2.40
P-Pt-P Bond Angle (°) 95 - 105
Cl-Pt-Cl Bond Angle (°) 85 - 90
HOMO Energy (eV) -5.5 to -6.5
LUMO Energy (eV) -2.0 to -3.0

A significant application of DFT in the study of di-tert-butyl(methyl)phosphane platinum systems is the elucidation of reaction mechanisms. Reactions such as C-H bond activation and oxidative addition are fundamental to the catalytic applications of platinum complexes. DFT calculations can map out the potential energy surface of a reaction, helping to identify the most plausible pathway.

For example, in the oxidative addition of a C-H bond to a platinum center, DFT can be used to compare different proposed mechanisms, such as concerted versus stepwise pathways. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most energetically favorable route. These studies are critical for designing more efficient catalysts, as a detailed understanding of the mechanism allows for the targeted modification of the ligand and metal center to improve reaction rates and selectivity.

A key aspect of mechanistic studies is the calculation of the energy barriers for each step of the reaction, which are defined by the energy of the transition states. DFT is a powerful tool for locating and characterizing the geometry and energy of these short-lived, high-energy species. The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate.

Table 2: Illustrative Energy Profile for a C-H Activation Reaction This table provides an example of the kind of thermodynamic and kinetic data obtained from DFT calculations for a reaction pathway.

Species Description Relative Energy (kcal/mol)
Reactants Pt(P(tBu)2Me)2 + CH4 0.0
Transition State 1 C-H bond cleavage +15 to +25
Intermediate Pt(H)(CH3)(P(tBu)2Me)2 -5 to -15
Transition State 2 Reductive elimination +10 to +20

DFT allows for the detailed structural modeling of all species along a reaction coordinate, including transient intermediates and transition states. The optimized geometries of these species provide valuable insights into the bonding changes that occur during a reaction. For instance, in a C-H activation reaction, the model of the transition state would show the partial breaking of the C-H bond and the partial formation of new Pt-C and Pt-H bonds. The ability to visualize these structures helps chemists to rationalize observed reactivity and to propose new ligand designs to facilitate desired transformations.

Molecular Mechanics Calculations: Conformational Analysis and Rotational Barrier Prediction

While DFT is excellent for studying electronic structure and reactivity, molecular mechanics (MM) offers a computationally less expensive method for exploring the conformational landscape of large molecules. For a sterically demanding ligand like di-tert-butyl(methyl)phosphane, MM is particularly useful for conformational analysis.

MM calculations can be used to identify the different stable conformations (rotamers) of the phosphine ligand and to predict their relative energies. This is important because the specific conformation of the ligand can have a significant impact on the reactivity of the metal center. Furthermore, MM can be used to calculate the energy barriers for rotation around single bonds, such as the P-C bonds. These rotational barriers determine how easily the ligand can adopt the necessary geometry to facilitate a chemical reaction. While specific studies on di-tert-butyl(methyl)phosphane platinum complexes are scarce, the methodology is well-established for bulky phosphines.

Semiempirical Calculations: Phosphine Pyramidal Character and Electronic Delocalization

Semiempirical calculations, which use a simplified quantum mechanical model with parameters derived from experimental data, can provide qualitative insights into the electronic properties of molecules more quickly than DFT. In the context of phosphine ligands, these methods can be used to assess properties like the pyramidal character of the phosphorus atom. The degree of pyramidalization is related to the s-character of the phosphorus lone pair, which in turn influences the ligand's donor strength.

Semiempirical methods can also be used to visualize the extent of electronic delocalization within the platinum complex. This can help in understanding how the electronic effects of the di-tert-butyl(methyl)phosphane ligand are transmitted to the metal center and to other ligands in the coordination sphere. While less common now than DFT, semiempirical calculations can still be a useful tool for preliminary investigations and for studying very large systems where DFT may be computationally prohibitive.

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